2-{4-[2-(HEXYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
2-{4-[2-(HEXYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
2-[(4Z)-4-(2-hexylimino-4,4-dimethyl-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-4-5-6-9-14-27-20-16-26(2,3)17-22(30)23(20)21(29)13-10-15-28-24(31)18-11-7-8-12-19(18)25(28)32/h7-8,11-12,29H,4-6,9-10,13-17H2,1-3H3/b23-21-,27-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLRWWZNAVAPKU-HTZPLMKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C1CC(CC(=O)C1=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN=C\1CC(CC(=O)/C1=C(/CCCN2C(=O)C3=CC=CC=C3C2=O)\O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[2-(HEXYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps. One common method includes the reaction of 11-bromoundecanoic acid hexylamide with ethyl 4-hydroxybenzoate through a Williamson etherification synthesis . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and hydroxyl groups allows for oxidation reactions, potentially forming corresponding oxides or ketones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hexylamino group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-{4-[2-(HEXYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[2-(HEXYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological molecules, while the isoindole and cyclohexenone moieties can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
2-Ethylhexyl 4-(dimethylamino)benzoate: This compound is used as an organic UV filter in sunscreens.
Quinoline derivatives: These compounds have a wide range of biological activities, including antibacterial, antifungal, and antimalarial properties.
Benzonitrile derivatives: These compounds are used in the synthesis of various chemicals, including pharmaceuticals and dyes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
